molecular formula C8H10F2O2 B2756041 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2169578-23-6

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2756041
CAS No.: 2169578-23-6
M. Wt: 176.163
InChI Key: RJDIRXNSBRPMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It features a bicyclo[2.2.1]heptane core, which is a common structural motif in various bioactive molecules and synthetic intermediates. The presence of two fluorine atoms adds unique chemical properties, making it a compound of interest in both academic and industrial research.

Scientific Research Applications

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Safety and Hazards

  • MSDS : Available here .

Mechanism of Action

Mode of Action

It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The biochemical pathways affected by 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid are currently unknown . As the compound is a relatively new entity, more research is needed to elucidate the specific biochemical pathways it affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action

Preparation Methods

The synthesis of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several routes. One notable method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Chemical Reactions Analysis

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups like alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other bicyclo[2.2.1]heptane derivatives, such as:

The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-5-1-2-7(8,3-5)6(11)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIRXNSBRPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.